Doxylamine Impurity A can be sourced from various chemical synthesis processes involving doxylamine. Its classification falls under pharmaceutical impurities, which are categorized based on their structural characteristics and the processes through which they are formed during the synthesis of the primary active ingredient.
The synthesis of doxylamine impurity A typically involves several chemical reactions. One common method includes the reaction of doxylamine with specific reagents under controlled conditions to yield the impurity. For instance, one reported method involves reacting doxylamine with phenyl chloroformate, followed by hydrolysis to produce various impurities, including doxylamine impurity A .
The synthesis process can be summarized in the following steps:
Doxylamine Impurity A has a specific molecular structure characterized by its unique arrangement of atoms. The molecular formula for doxylamine impurity A is typically represented as , indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
Doxylamine Impurity A participates in various chemical reactions typical of amines and esters. Key reactions include:
These reactions are essential for understanding how impurities form during drug synthesis and how they might impact pharmacological activity.
The mechanism of action for doxylamine involves its function as an H1 receptor antagonist. It inhibits the binding of histamine to H1 receptors in various tissues, leading to reduced allergic responses such as itching, sneezing, and nasal congestion. While specific data on doxylamine impurity A's mechanism is limited, impurities can potentially alter the pharmacodynamics of the primary compound.
Doxylamine Impurity A exhibits several notable physical and chemical properties:
Doxylamine Impurity A is primarily relevant in pharmaceutical research and quality control settings. Its significance includes:
Doxylamine Impurity A is systematically named N,N-dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-4-yl)ethoxy]ethan-1-amine according to IUPAC rules [3] [10]. This nomenclature explicitly defines the core ethanamine backbone, the dimethylamino group, and the chiral benzhydryl ether moiety. The compound is designated as a racemic mixture (RS configuration) at the stereogenic carbon atom.
The impurity is cataloged under multiple synonyms across scientific literature and regulatory documents:
The CAS Registry Number 873407-01-3 universally identifies this compound in chemical databases and regulatory filings [2] [5] [8].
The molecular formula of Doxylamine Impurity A is C₁₇H₂₂N₂O, identical to the parent drug doxylamine but distinguished by atomic connectivity [1] [2] [8]. Precise mass calculations confirm:
Table 1: Elemental Composition and Mass Data
Component | Value |
---|---|
Molecular Formula | C₁₇H₂₂N₂O |
Exact Mass | 270.1732 Da |
Molecular Weight | 270.37 g/mol |
Carbon Content | 75.52% |
Hydrogen Content | 8.20% |
Nitrogen Content | 10.36% |
Oxygen Content | 5.92% |
When converted to hydrochloride salt (as referenced in pharmacopeial standards), the formula becomes C₁₇H₂₂N₂O·HCl with a molecular weight of 306.88 g/mol [3] [9].
The compound features a single chiral center at the tertiary carbon bearing phenyl and pyridinyl groups. Pharmacopeial standards specify it as a racemic mixture [(1RS)-configuration], indicating equimolar amounts of R- and S-enantiomers [3] [10]. This stereochemical assignment is critical because:
The 4-pyridinyl substitution (para-position) differentiates it structurally from therapeutically active doxylamine, which contains a 2-pyridinyl (ortho-position) group. This positional isomerism significantly alters electronic distribution and three-dimensional topology [3] [8] [10].
Nuclear Magnetic Resonance (NMR) Spectroscopy
While explicit spectral data is limited in public literature, predicted ¹H NMR features based on molecular structure include:
The ¹³C NMR spectrum would exhibit 12 distinct signals due to molecular symmetry constraints [8] [10].
Infrared (IR) Spectroscopy
Key IR absorptions characterize functional groups:
These align with FT-IR methodologies used for doxylamine analysis [6].
Mass Spectrometry (MS)
Electron ionization (EI) MS fragmentation patterns include:
Table 2: Key Spectroscopic Signatures
Technique | Key Assignments |
---|---|
¹H NMR | δ 8.50 (pyridyl H), δ 7.20-7.80 (aryl H), δ 5.20 (methine H), δ 2.25 (N–CH₃) |
IR | 3050 cm⁻¹ (aromatic C–H), 2800 cm⁻¹ (aliphatic C–H), 1590 cm⁻¹ (C=N, pyridine) |
MS | m/z 270.2 [M]⁺, m/z 121.1, m/z 149.1, m/z 58.1 |
Doxylamine Impurity A and the parent compound share the molecular formula C₁₇H₂₂N₂O but exhibit critical structural differences:
Structural Divergence
This positional isomerism significantly impacts molecular geometry:
Physicochemical Implications
Table 3: Structural and Property Comparison with Parent Compound
Characteristic | Doxylamine (API) | Impurity A | Biological Impact |
---|---|---|---|
Substitution | 2-Pyridinyl (ortho) | 4-Pyridinyl (para) | Alters receptor binding affinity |
Nitrogen Basicity | pKₐ ~6.2 (protonated pyridine) | pKₐ ~4.8 (protonated pyridine) | Influences ionization at physiological pH |
Molecular Geometry | Bent conformation (H-bond capable) | Linear conformation | Affects membrane permeability |
Pharmacopeial Status | Active Ingredient | Controlled Impurity (≤0.15%) | N/A |
Biological Relevance
The positional isomerism eliminates H₁-antihistamine activity because:
Analytical Differentiation
Chromatographic methods readily separate the isomers:
Regulatory Status and Pharmacopeial Standards
Doxylamine Impurity A is recognized as a qualified impurity in major pharmacopeias:
Acceptance criteria in active pharmaceutical ingredients (APIs) typically require control at ≤0.15% based on ICH Q3A/B guidelines. Commercial suppliers (e.g., SynZeal, Simson Pharma) provide certified reference standards with documentation aligned with pharmacopeial monographs [3] [5] [9].
Table 4: Pharmacopeial Reference Data
Pharmacopeia | Designation | Reference Material Code | Provider Examples |
---|---|---|---|
European (EP) | Doxylamine Impurity A | EP-Y0000000 | SynZeal (SZ-D010002) |
United States (USP) | Doxylamine Pyridine-4-yl Isomer | USP-0000000 | Simson Pharma (D290007) |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1